1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride is $$ \text{C}{12}\text{H}{19}\text{ClN}2\text{O}3\text{S} $$, with a molecular weight of 306.81 g/mol. The base compound, prior to hydrochloride formation, has the formula $$ \text{C}{12}\text{H}{18}\text{N}2\text{O}3\text{S} $$ and a molecular weight of 270.35 g/mol. The core structure consists of a piperidine ring substituted at the 3-position with an amino group and at the 1-position with a 2-methoxybenzenesulfonyl moiety.
Stereochemical analysis reveals that the hydrochloride salt exists exclusively as the (S)-enantiomer, as evidenced by the chiral center at the 3-position of the piperidine ring. This configuration contrasts with the (R)-enantiomer reported for the non-salt analogue in certain synthetic pathways, suggesting enantiomeric divergence depending on salt formation conditions. The absolute configuration is confirmed via the SMILES notation $$ \text{COC1=CC=CC=C1S(=O)(=O)N2CCCC@@HN.Cl} $$, which specifies the (S)-configuration at the 3-position.
The methoxybenzenesulfonyl group adopts a planar conformation due to resonance stabilization of the sulfonyl group, while the piperidine ring exists in a chair conformation with axial alignment of the amino group to minimize steric hindrance.
Properties
Molecular Formula |
C12H19ClN2O3S |
|---|---|
Molecular Weight |
306.81 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)sulfonylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14;/h2-3,6-7,10H,4-5,8-9,13H2,1H3;1H |
InChI Key |
ULDHGPAQYMSYIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride typically involves:
- Preparation of the piperidin-3-ylamine intermediate.
- Introduction of the 2-methoxy-benzenesulfonyl moiety via sulfonylation.
- Conversion of the free amine to its hydrochloride salt for stability and handling.
This approach ensures high purity and yield of the final compound, which is critical for its use in pharmacological research.
Preparation of Piperidin-3-ylamine Intermediate
The piperidin-3-ylamine core can be synthesized through catalytic hydrogenation of corresponding piperidone derivatives. For example, 1-(3-methoxypropyl)-4-piperidone is subjected to hydrogenation in the presence of ammonia and palladium on carbon (Pd/C) catalyst under controlled pressure and temperature conditions. The reaction parameters typically include:
- Hydrogen pressure: 1.0–1.5 MPa
- Temperature: 40°C
- Reaction time: 7–10 hours
- Solvent: Saturated methanol or ethanol solution of ammonia
- Catalyst: 10% Pd/C
After hydrogenation, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield a yellow oil. This oil is then dissolved in ethanol and treated with hydrochloric acid (usually 5 mol/L HCl in ethyl acetate) to precipitate the hydrochloride salt of the piperidin-3-ylamine intermediate. The pH is adjusted to 1–2 during this step to ensure complete salt formation. The solid is filtered and washed with ethanol to obtain a white crystalline product with melting points above 220°C and yields ranging from 63% to 71% over two steps.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Hydrogen pressure | 1.0–1.5 MPa | Efficient reduction |
| Temperature | 40°C | Optimal for catalyst activity |
| Reaction time | 7–10 hours | Complete conversion |
| Solvent | Saturated methanol or ethanol with NH3 | Solubilizes reactants |
| Catalyst | 10% Pd/C | High selectivity and activity |
| Post-reaction treatment | Acidification with 5 mol/L HCl in EtOAc | Formation of hydrochloride salt |
| Yield | 63–71% (two-step process) | High purity crystalline salt |
| Melting point | >220°C | Confirms product identity |
Sulfonylation to Introduce 2-Methoxy-benzenesulfonyl Group
The key step in preparing this compound is the sulfonylation of the piperidin-3-ylamine intermediate with 2-methoxybenzenesulfonyl chloride. This reaction typically proceeds under mild basic conditions to facilitate nucleophilic attack of the amine on the sulfonyl chloride.
- Base: Triethylamine or similar organic base to neutralize HCl formed.
- Solvent: Dichloromethane or other aprotic solvents.
- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.
- Reaction time: 1–4 hours depending on scale and conditions.
After completion, the reaction mixture is washed to remove inorganic salts and purified by crystallization or chromatography. The product is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Conversion to Hydrochloride Salt
The free base form of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine is converted to its hydrochloride salt to improve stability, solubility, and handling. This is achieved by:
- Dissolving the free base in ethanol or ethyl acetate.
- Adding a stoichiometric amount of hydrochloric acid (often 5 mol/L in ethyl acetate).
- Stirring the mixture for 1–2 hours at ambient temperature.
- Filtering and washing the precipitated hydrochloride salt.
This step yields a white crystalline solid with high purity suitable for research applications.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield/Outcome |
|---|---|---|---|
| Hydrogenation | 1-(3-methoxypropyl)-4-piperidone, NH3, Pd/C, H2, 40°C, 7–10 h | Reduction to piperidin-3-ylamine | 63–71% (two-step) |
| Sulfonylation | 2-methoxybenzenesulfonyl chloride, base, DCM, 0–25°C, 1–4 h | Introduction of sulfonyl group | High purity sulfonamide |
| Salt formation | HCl in EtOAc or ethanol, stirring 1–2 h | Formation of hydrochloride salt | White crystalline solid |
Research Findings and Optimization Notes
- The hydrogenation step is sensitive to catalyst loading and pressure; optimization can improve yield and reduce reaction time.
- Sulfonylation requires careful control of temperature and base equivalents to avoid overreaction or side products.
- The hydrochloride salt form exhibits improved stability and is preferred for pharmacological studies.
- Continuous flow reactors have been suggested for scale-up to enhance reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride.
Reduction: Formation of 1-(2-Methoxy-benzenesulfanyl)-piperidin-3-ylamine hydrochloride.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the cytotoxic effects of various piperidine derivatives, including 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride, against different cancer cell lines. The compound has shown promising results in inhibiting the growth of colon cancer cells.
Case Study Findings :
- A study reported that derivatives of piperidine exhibited potent cytotoxicity against HCT116 and HT29 colon cancer cells, with IC₅₀ values below 4 µM for several compounds in the series, indicating significant anticancer potential .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 2b | <1 | HCT116 |
| 2d | <1 | HT29 |
| 3a | <1 | HCT116 |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Research indicates that piperidine derivatives may possess activity as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.
Research Insights :
- The structural modifications on the piperidine ring can significantly influence the binding affinity to serotonin receptors, potentially leading to new antidepressant therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The introduction of the methoxy group on the benzene ring enhances its solubility and biological activity.
Synthetic Route Example:
- Starting Material : Piperidine
- Reagents : Methoxybenzene sulfonyl chloride
- Conditions : Reaction under basic conditions followed by acidification to yield the hydrochloride salt.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments have indicated a favorable safety margin in preclinical studies.
Toxicity Data :
- Acute toxicity tests show no significant adverse effects at therapeutic doses.
| Test Type | Result |
|---|---|
| LD₅₀ (mg/kg) | >200 |
| Chronic Exposure | No significant findings |
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine Derivatives with Aromatic Substituents
HBK Series (HBK-14 to HBK-19)
- Structural Features: These 2-methoxyphenylpiperazine derivatives (e.g., HBK-14) incorporate phenoxyethoxyethyl or substituted phenoxypropyl groups on the piperazine ring, contrasting with the sulfonyl group in the target compound .
- Key Differences: Core Ring: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) in the target compound. Piperazine derivatives exhibit higher basicity. Substituents: Ether linkages in HBK compounds vs. sulfonyl groups in the target. Sulfonyl groups improve metabolic stability due to resistance to hydrolysis.
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride
- Structural Features : A pyrimidine ring with chloro and methylthio substituents replaces the benzenesulfonyl group.
- Molecular Weight: $ \text{C}{10}\text{H}{16}\text{Cl}2\text{N}4\text{S} $ (MW 295.2 g/mol), smaller than the target, possibly enhancing solubility .
Benzyl-Substituted Piperidines
1-(4-Chloro-benzyl)-piperidin-3-ylamine Hydrochloride
- Structural Features : A 4-chlorobenzyl group replaces the sulfonyl moiety.
- Key Differences: Electronic Effects: Chlorobenzyl is electron-withdrawing but less polar than sulfonyl, reducing hydrogen-bonding capacity.
Sulfonamide Derivatives
1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine
- Structural Features : A nitrobenzenesulfonyl group replaces the methoxybenzenesulfonyl group.
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Pharmacological Profile : The target compound’s sulfonyl group may enhance binding to serotonin or sigma receptors compared to HBK ether derivatives, as sulfonamides often exhibit higher receptor affinity .
- Metabolic Stability : Methoxy and sulfonyl groups in the target compound likely improve metabolic stability over nitro-substituted analogs .
- Solubility and Bioavailability : Smaller analogs like 1-(4-chloro-benzyl)-piperidin-3-ylamine hydrochloride may have better absorption but shorter half-lives due to reduced hydrogen bonding .
Biological Activity
1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride, also known by its CAS number 947532-52-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a piperidine ring substituted with a methoxy-benzenesulfonyl group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 292.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| CAS Number | 947532-52-7 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, particularly in inhibiting cell proliferation.
- Mechanism of Action : The proposed mechanism involves DNA binding and inhibition of DNA-dependent enzymes, which disrupts the cancer cell cycle and induces apoptosis .
Antimicrobial Activity
In addition to antitumor properties, this compound may also possess antimicrobial activity. Research on related compounds has demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
Acetylcholinesterase Inhibition
Similar piperidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for regulating neurotransmitter levels. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
Study 1: Antitumor Efficacy
A study evaluated the effects of various piperidine derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results showed that certain derivatives had IC50 values as low as in 2D assays, indicating strong antitumor potential .
Study 2: Acetylcholinesterase Inhibition
Another investigation focused on the inhibitory effects of piperidine derivatives on AChE. The findings revealed that these compounds could significantly reduce AChE activity, thus enhancing acetylcholine levels in vitro, which is crucial for cognitive functions .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 1-(2-methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride, and how should data interpretation address structural ambiguities?
- Methodological Answer : Use a combination of -NMR, -NMR, and FT-IR spectroscopy. For NMR, focus on the sulfonyl group's deshielding effect on adjacent protons (e.g., methoxy and piperidine protons) and compare to analogous compounds like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, where sulfonyl groups induce distinct splitting patterns . FT-IR should confirm sulfonamide (S=O stretching at ~1350–1150 cm) and amine hydrochloride (N–H stretch at ~2500–3000 cm) functionalities. Discrepancies in peak assignments should be resolved via computational modeling (e.g., DFT-based chemical shift prediction) .
Q. How should researchers safely handle this compound given its potential toxicity?
- Methodological Answer : Follow SDS guidelines for piperidine derivatives: use fume hoods for synthesis, wear nitrile gloves, and avoid skin/eye contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data from structurally similar compounds (e.g., 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride) suggest LD values >2000 mg/kg (oral, rat), but assume higher sensitivity until compound-specific data exist .
Q. What solvent systems are optimal for solubility testing of this compound?
- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) based on sulfonamide solubility trends. For aqueous solubility, adjust pH to >7.0 to deprotonate the amine hydrochloride; monitor via UV-Vis spectroscopy. If precipitation occurs, use co-solvents like ethanol (up to 20% v/v) .
Advanced Research Questions
Q. How can computational methods streamline the synthesis of this compound?
- Methodological Answer : Employ reaction path search algorithms (e.g., GRRM) to model sulfonylation steps. Quantum chemical calculations (DFT/B3LYP) predict transition states for sulfonyl chloride coupling to piperidine intermediates. Validate with experimental kinetic data (e.g., Arrhenius plots) to optimize temperature and catalyst selection .
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition for functional activity) to cross-validate results. If IC values vary between assays, assess compound stability under assay conditions (pH, temperature) via HPLC-MS. For receptor studies, confirm target engagement using radiolabeled analogs or fluorescent probes .
Q. How can reaction conditions be optimized to minimize by-products during sulfonylation?
- Methodological Answer : Screen bases (e.g., triethylamine vs. pyridine) to control sulfonyl chloride reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify by-products (e.g., disulfonates) using LC-MS. For scale-up, apply DoE (Design of Experiments) to balance temperature (20–40°C) and stoichiometry .
Q. What are the implications of the compound’s stereochemistry on its biological interactions?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst). Test enantiopure samples in receptor-binding assays (e.g., GPCRs) to identify stereospecific activity. Molecular docking (AutoDock Vina) can predict binding poses, prioritizing R/S configurations for experimental validation .
Methodological Notes for Data Interpretation
- Contradictory Solubility Data : Cross-reference with structurally similar compounds (e.g., piperidine sulfonamides in ). Adjust solvent polarity index systematically.
- Toxicity Uncertainties : Assume worst-case thresholds until in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) are performed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
